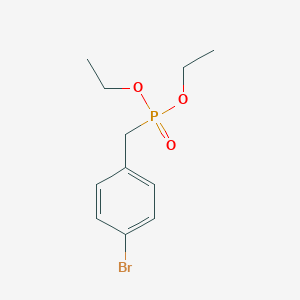
4-ブロモベンジルホスホン酸ジエチル
概要
説明
Diethyl (4-Bromobenzyl)phosphonate, also known as Diethyl (4-Bromobenzyl)phosphonate, is a useful research compound. Its molecular formula is C11H16BrO3P and its molecular weight is 307.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl (4-Bromobenzyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (4-Bromobenzyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学合成
4-ブロモベンジルホスホン酸ジエチルは、化学合成の様々な分野で使用されています . 無色から非常に薄い黄色の透明な液体です . これは、しばしば他の化学化合物の合成における試薬として使用されます .
材料科学
材料科学の分野では、4-ブロモベンジルホスホン酸ジエチルは、新素材の開発に使用することができます . その特性により、特定の種類のポリマーや複合材料の製造において貴重な成分となっています .
クロマトグラフィー
4-ブロモベンジルホスホン酸ジエチルは、混合物を分離するための実験室技術であるクロマトグラフィーにも使用できます . そのユニークな特性により、混合物の成分の分離と特定に役立ちます .
分析研究
分析研究では、4-ブロモベンジルホスホン酸ジエチルは、分析機器の校正のための標準物質として使用できます . これにより、これらの機器から得られる結果の精度と信頼性を確保するのに役立ちます .
潜在的な抗菌剤
ある研究では、4-ブロモベンジルホスホン酸ジエチルを含むベンジルホスホン酸ジエチルが、抗菌剤としての可能性があることが示されています
特性
IUPAC Name |
1-bromo-4-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTXXSZUISGKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454436 | |
| Record name | Diethyl (4-Bromobenzyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38186-51-5 | |
| Record name | Diethyl P-[(4-bromophenyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38186-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (4-Bromobenzyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P-[(4-bromophenyl)methyl]-, diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is diethyl 4-bromobenzylphosphonate utilized in synthesizing aggregation-induced emission (AIE) materials?
A1: Diethyl 4-bromobenzylphosphonate plays a crucial role in a multi-step synthesis of AIE materials derived from triphenylethylene []. The process involves a Wittig-Horner reaction where diethyl 4-bromobenzylphosphonate reacts with bis(4-bromophenyl)methanone. This reaction forms a substituted stilbene derivative, which is then further modified via Suzuki coupling with various arylboronic acids to yield the final AIE compounds [].
Q2: Can you explain the role of diethyl 4-bromobenzylphosphonate in synthesizing precursors for carbon nanohoops?
A2: Diethyl 4-bromobenzylphosphonate serves as a reagent in the synthesis of trans,trans-1,4-di(4-bromophenyl)-1,3-butadiene, a key intermediate in the production of carbon nanohoop precursors []. This is achieved through a Homer-Wadsworth-Emmons reaction with 4-bromocinnamaldehyde. The diene then undergoes a Diels-Alder reaction with 1,4-benzoquinone to form a substituted dihydronaphthalene, which is further elaborated to construct the carbon nanohoop framework [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

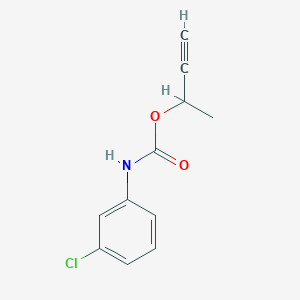
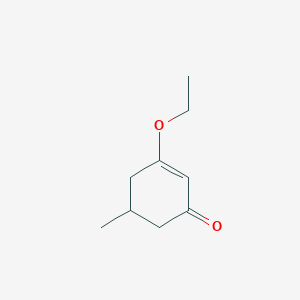
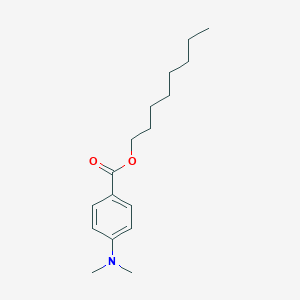
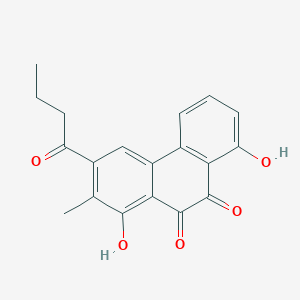
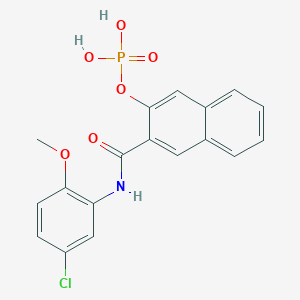

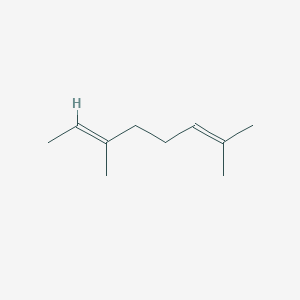
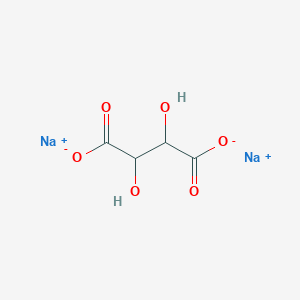
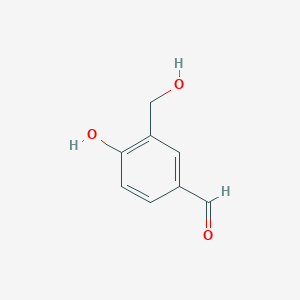
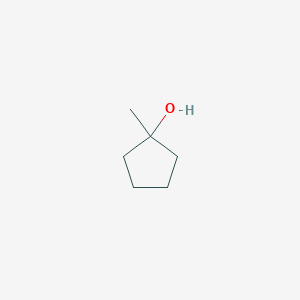
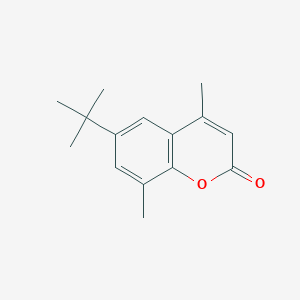
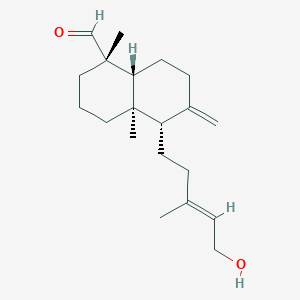
![2-[(4-Acetylphenyl)methyl]cyclopentan-1-one](/img/structure/B105231.png)
